molecular formula C53H74BrN9O9S B12094918 TBK1 control PROTAC(R)4

TBK1 control PROTAC(R)4

Cat. No.: B12094918
M. Wt: 1093.2 g/mol
InChI Key: QMGHHBHPDDAGGO-UHFFFAOYSA-N
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Description

TBK1 control PROTAC®4 is a compound used as a negative control for TBK1 PROTAC®3i. It binds to TANK-binding kinase 1 (TBK1) with high affinity but does not significantly degrade TBK1. This compound is part of the PROTAC (Proteolysis Targeting Chimera) technology, which is a novel approach for targeted protein degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBK1 control PROTAC®4 involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The chemical name of TBK1 control PROTAC®4 is (2S,4S)-1-((S)-18-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,10,15-trioxa-3-azaoctadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .

Industrial Production Methods

Industrial production methods for TBK1 control PROTAC®4 are not widely documented. the synthesis typically involves standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes to achieve high purity (≥98% by HPLC).

Chemical Reactions Analysis

Types of Reactions

TBK1 control PROTAC®4 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

TBK1 control PROTAC®4 is primarily used in scientific research as a negative control to study the effects of TBK1 PROTAC®3i. Its applications include:

Mechanism of Action

TBK1 control PROTAC®4 binds to TBK1 with high affinity but does not induce its degradation. This is in contrast to TBK1 PROTAC®3i, which recruits an E3 ubiquitin ligase to tag TBK1 for proteasomal degradation. The lack of degradation by TBK1 control PROTAC®4 makes it a valuable tool for distinguishing the specific effects of TBK1 degradation from other potential off-target effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TBK1 control PROTAC®4 is unique in its role as a negative control, providing a baseline to compare the effects of active PROTAC compounds. Its high affinity binding without significant degradation allows researchers to isolate the specific impact of TBK1 degradation .

Properties

Molecular Formula

C53H74BrN9O9S

Molecular Weight

1093.2 g/mol

IUPAC Name

1-[2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)

InChI Key

QMGHHBHPDDAGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O

Origin of Product

United States

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